molecular formula C8H12N2O B12865081 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12865081
M. Wt: 152.19 g/mol
InChI Key: KAAYOPFHNAIKAQ-NSCUHMNNSA-N
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Description

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound features a pyrazolone ring substituted with a pent-3-en-1-yl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of a suitable hydrazine derivative with an appropriate β-keto ester. One common method includes the following steps:

    Condensation Reaction: A hydrazine derivative reacts with a β-keto ester to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

For example, the reaction of pent-3-en-1-yl hydrazine with ethyl acetoacetate under acidic conditions can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the double bonds or the pyrazolone ring.

    Substitution: The pent-3-en-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound and its derivatives have shown promise in various studies. They exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic effects. They are investigated for use in treating conditions such as pain, inflammation, and infections.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives can enhance the properties of these products, improving their efficacy and stability.

Mechanism of Action

The mechanism of action of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazol-5(4H)-one: Similar in structure but with a methyl group instead of a pent-3-en-1-yl group.

    3-Phenyl-1H-pyrazol-5(4H)-one: Features a phenyl group, offering different chemical properties and applications.

    3-(But-3-en-1-yl)-1H-pyrazol-5(4H)-one: Another analog with a but-3-en-1-yl group.

Uniqueness

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pent-3-en-1-yl group provides a balance of hydrophobicity and reactivity, making it versatile for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-[(E)-pent-3-enyl]-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C8H12N2O/c1-2-3-4-5-7-6-8(11)10-9-7/h2-3H,4-6H2,1H3,(H,10,11)/b3-2+

InChI Key

KAAYOPFHNAIKAQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCC1=NNC(=O)C1

Canonical SMILES

CC=CCCC1=NNC(=O)C1

Origin of Product

United States

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